REACTION_SMILES
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[C:16](=[O:17])([O-:18])[O-:19].[I:22][CH3:23].[K+:20].[K+:21].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]2[c:8]([cH:15]1)[CH2:9][CH2:10][O:11][C:12](=[O:14])[NH:13]2.[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[OH2:29]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]2[c:8]([cH:15]1)[CH2:9][CH2:10][O:11][C:12](=[O:14])[N:13]2[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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O=C1Nc2ccc([N+](=O)[O-])cc2CCO1
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C1Nc2ccc([N+](=O)[O-])cc2CCO1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)OCCc2cc([N+](=O)[O-])ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |